molecular formula C8H9NO3 B076975 Ethyl isonicotinate 1-oxide CAS No. 14906-37-7

Ethyl isonicotinate 1-oxide

Cat. No. B076975
CAS RN: 14906-37-7
M. Wt: 167.16 g/mol
InChI Key: DPWRGNWJVVSVIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl isonicotinate 1-oxide and its derivatives has been explored through various chemical pathways. For example, Goher and Mautner (1999) synthesized polymeric complexes of copper(II) azide with ethyl isonicotinate, showcasing a method that could potentially be applied to the synthesis of ethyl isonicotinate 1-oxide derivatives (Goher & Mautner, 1999). Additionally, Trofimov et al. (2012) discussed a tandem cyclization of ethyl isonicotinate with cyanoacetylenic alcohols under mild conditions, hinting at synthetic routes that might be relevant for generating 1-oxide derivatives (Trofimov et al., 2012).

Molecular Structure Analysis

The molecular structure of ethyl isonicotinate 1-oxide and its complexes has been elucidated using various spectroscopic and crystallographic methods. Studies such as those by Goher and Mautner (1999) provide insight into the coordination environments and structural characteristics of ethyl isonicotinate complexes, which are crucial for understanding the molecular structure of the 1-oxide variant.

Chemical Reactions and Properties

Ethyl isonicotinate 1-oxide participates in various chemical reactions, forming novel polycondensed heterocyclic systems as discussed by Trofimov et al. (2012). Such reactions are indicative of its reactive nature and potential for forming complex molecular structures.

Physical Properties Analysis

The physical properties of ethyl isonicotinate 1-oxide derivatives, such as solubility, melting point, and crystallinity, can be inferred from the study of similar compounds. The work by Hassanein et al. (2015) on copper iodide double chains with isonicotinato derivatives provides insights into how the structural variations can influence physical properties like luminescence and electrical conductivity (Hassanein et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, can be derived from the studies on ethyl isonicotinate and its complexes. The reactivity of ethyl isonicotinate with tertiary cyanoacetylenic alcohols, leading to heterocyclic systems, showcases its chemical versatility and potential for complex chemical transformations (Trofimov et al., 2012).

Scientific Research Applications

  • Electrical Conductivity and Luminescence in Coordination Polymers : Ethyl isonicotinate is used in the formation of coordination polymers, such as [CuI(EtIN)]n, which exhibit properties like strong luminescence and electrical conductivity. These polymers have potential applications in electronics and photonics due to their semi-conductive and luminescent nature (Hassanein et al., 2015).

  • Sensing and Photocatalytic Properties : Ethyl isonicotinate-based supramolecular complexes have been shown to possess high luminescent sensory towards certain ions and can be used as heterogeneous catalysts for the degradation of toxic dyes, highlighting their potential in environmental monitoring and wastewater treatment (Etaiw & Marie, 2019).

  • Sterilization of Medical Devices : Although not directly related to ethyl isonicotinate, ethylene oxide, a related compound, is used extensively for the sterilization of medical devices. Its effectiveness and challenges in sterilization processes are subjects of ongoing research (Mendes, Brandão, & Silva, 2007).

  • Synthesis of Metal Complexes : Ethyl isonicotinate is used in the synthesis of various metal complexes, such as copper(I) coordination polymers, which have fluorescence properties and potential applications in materials science (Tang et al., 2015).

  • Enzymatic Synthesis of Pharmaceuticals : In the pharmaceutical industry, ethyl isonicotinate is involved in the enzymatic synthesis of isoniazid, an important agent in the treatment of tuberculosis (Yadav, Joshi, & Lathi, 2005).

  • Gas Separation Processes : In chemical engineering, particularly in gas separation processes, compounds like Ni(IN)2 (where IN is isonicotinic acid) have been studied. These materials, related to ethyl isonicotinate, show promise in separating ethane from ethylene, which is crucial in petrochemical industries (Kang et al., 2021).

Safety And Hazards

Ethyl isonicotinate 1-oxide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 1-oxidopyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWRGNWJVVSVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395308
Record name Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isonicotinate 1-oxide

CAS RN

14906-37-7
Record name Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Kametani, T Suzuki - The Journal of Organic Chemistry, 1971 - ACS Publications
… To a cooled solution at —30 was added a mixture of 20 g of methyl 3-ethylisonicotinate 1-oxide (6) and 18.2 g of benzoyl chloride at this temperature within 30 min. The mixture was …
Number of citations: 41 pubs.acs.org
H Shindo - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
Infrared investigations were made on the hydrogen-bond effect of pyridine 1-oxide and its derivatives with some proton donors. The assignment for NO stretching frequency (strong …
Number of citations: 40 www.jstage.jst.go.jp
進藤英世 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
Infrared investigations were made on the hydrogen-bond effect of pyridine 1-oxide and its derivatives with some proton donors. The assignment for NO stretching frequency (strong …
Number of citations: 3 jlc.jst.go.jp
DI Bugaenko, MA Yurovskaya… - The Journal of Organic …, 2017 - ACS Publications
The N-(2-pyridyl)-N′-ethylpiperazines are important structural motifs in several medicinally relevant compounds. Known synthetic methods toward these structures are multistep and …
Number of citations: 44 pubs.acs.org

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